methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Description
Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is a chiral brominated ester featuring a 2,2-dimethyl-1,3-dioxolane ring. Its stereochemical configuration (2S,4S) is critical for its reactivity and applications in asymmetric synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitutions, while the dioxolane ring enhances stereochemical stability .
Properties
IUPAC Name |
methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSBOVWTJOHGIM-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](C(=O)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl (2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, under suitable conditions.
Reduction: The compound can be reduced to remove the bromine atom, often using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The dioxolane ring can be oxidized under strong oxidizing conditions, leading to ring-opening and formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Oxidation: Performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Yields substituted esters or amides.
Reduction: Produces the corresponding non-brominated ester.
Oxidation: Results in carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dioxolane ring provides a stable framework that can undergo various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Methyl (2R)-2-[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2-(Trifluoromethyl)Acetamide
- Key Differences :
- Substituent: Bromine replaced with trifluoromethyl (-CF₃); ester group replaced with acetamide (-CONH₂).
- Impact :
- The electron-withdrawing -CF₃ group increases electrophilicity, whereas the bromine in the target compound facilitates elimination or substitution reactions.
(b) 5-[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2-Iodomethyl-1,4-Dioxane
- Key Differences :
- Iodine replaces bromine; dioxane ring replaces the acetate ester.
- Impact :
- Iodine’s larger atomic radius and lower bond dissociation energy increase reactivity in SN2 reactions compared to bromine.
Functional Group Analogues
(a) 3-[[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]Methoxy]Propyl Methanesulfonate
- Key Differences :
- Methanesulfonate (-OSO₂Me) replaces the bromoacetate group.
- Impact :
- Methanesulfonate acts as a superior leaving group in nucleophilic substitutions, enabling faster reaction kinetics.
- Retains the dioxolane ring’s stereochemical protection, similar to the target compound .
(b) (S)-3-Dimethylamino-2-{(4S,5R)-5-[(R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,2-Dimethyl-1,3-Dioxolan-4-yl}-2-Hydroxypropanoic Acid
Research Findings and Trends
- Stereochemical Stability : The (4S)-dioxolane configuration consistently improves stereochemical integrity across analogues, as confirmed by X-ray crystallography .
- Reactivity Hierarchy : Iodo > mesylate > bromo in SN2 reactions, but bromine offers a balance between reactivity and synthetic control .
- Biological Activity : Bromoacetates show broader antiviral activity, while mesylates and trifluoromethyl derivatives excel in targeted therapies .
Biological Activity
Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bromo group attached to a dioxolane structure, which is significant for its biological interactions. Its molecular formula is with a molecular weight of approximately 253.13 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dioxolane : The dioxolane ring can be synthesized through the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst.
- Bromination : The introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Esterification : Finally, the compound is esterified with methyl acetate to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing bromine and dioxolane moieties exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cellular functions or interfering with enzyme activity.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl Ester A | Antibacterial | 25 | |
| Methyl Ester B | Antifungal | 30 | |
| Methyl (2S)-Brominated Compound | Broad-spectrum antimicrobial | 15 |
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have indicated that brominated compounds can inhibit enzymes such as acetylcholinesterase and others involved in neurotransmission.
Case Studies
- Case Study on Antibacterial Activity : A study conducted by researchers at Virginia Commonwealth University found that similar brominated compounds effectively inhibited the Type III secretion system in pathogenic bacteria, which is crucial for their virulence. The study reported an IC50 value of 20 µM for related compounds .
- Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of methyl (2S)-bromo compounds on cancer cell lines. It was found that at concentrations above 50 µM, these compounds exhibited selective toxicity towards certain cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Binding : The stereochemistry allows it to bind effectively to specific receptors, modulating their activity.
- Enzyme Interference : The bromine atom enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on enzymes.
Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
- Agricultural Chemistry : As a biopesticide due to its antimicrobial properties.
Q & A
How can stereochemical control be optimized during the synthesis of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate?
Answer:
Stereochemical control in brominated esters often relies on chiral auxiliaries, catalysts, or solvent polarity. For example, hypochlorite/bromide systems in CO2-saturated organic solvents can enhance regioselectivity and reduce racemization during bromination steps . Key factors include:
- Catalyst choice : Transition metals (e.g., FeBr₃) may stabilize intermediates, favoring specific stereoisomers.
- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving enantiomeric excess.
- Temperature control : Lower temperatures reduce kinetic resolution barriers.
Validate stereochemistry via chiral HPLC or X-ray crystallography.
What solvent systems maximize yield and purity in esterification reactions for this compound?
Answer:
Solvent selection impacts reaction kinetics and purification:
How can researchers resolve contradictions in bromination methods for α-bromo esters?
Answer:
Contradictory data (e.g., hypochlorite vs. FeBr₃ bromination ) require systematic analysis:
Mechanistic studies : Use kinetic isotope effects or DFT calculations to compare pathways.
Byproduct profiling : GC-MS or NMR to identify competing reactions (e.g., elimination vs. substitution).
Scalability testing : Pilot-scale trials under inert atmospheres to assess feasibility.
Prioritize methods with >90% yield and <5% racemization.
How do structural modifications in the dioxolane ring affect nucleophilic substitution reactivity?
Answer:
The dioxolane ring’s steric and electronic properties influence reactivity:
| Modification | Reactivity Impact |
|---|---|
| 2,2-Dimethyl groups | Increase steric hindrance, slowing SN₂ but favoring SN₁ |
| Oxygen lone pairs | Stabilize carbocation intermediates in polar solvents |
| Bromine position | Para-substitution reduces ring strain vs. ortho |
| Experimental validation via Hammett plots or kinetic studies is critical. |
What flow chemistry strategies mitigate scalability challenges in synthesizing this compound?
Answer:
Flow chemistry addresses batch process limitations:
- Continuous bromination : Precise reagent mixing reduces exothermic risks .
- In-line purification : Immobilized scavengers (e.g., silica cartridges) remove excess Br₂.
- Real-time analytics : UV-Vis or IR sensors monitor intermediate formation.
Optimize parameters (flow rate, temperature) via Design of Experiments (DoE) .
How can computational modeling predict optimal reaction pathways?
Answer:
Integrated computational workflows:
DFT calculations : Identify transition states for bromination (e.g., Br⁻ attack on carbonyl) .
MD simulations : Solvent effects on intermediate stability.
QSAR models : Correlate dioxolane ring substituents with reaction rates.
Validate predictions with small-scale experiments before scaling .
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Confirm stereochemistry and purity (e.g., coupling constants for diastereomers) |
| HRMS | Verify molecular formula (e.g., [M+Na]⁺ adducts) |
| X-ray diffraction | Resolve absolute configuration of chiral centers |
| For trace impurities, use GC-MS with chiral columns . |
What are the mechanistic implications of CO₂ in hypochlorite/bromide-mediated bromination?
Answer:
CO₂ likely acts as a phase-transfer catalyst:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
